Methyl 2-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-methylphenoxy]acetate
Overview
Description
Methyl 2-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-methylphenoxy]acetate is a complex organic compound with a unique structure that includes a sulfamoyl group, a dimethoxyphenyl group, and a phenoxyacetate moiety
Preparation Methods
The synthesis of Methyl 2-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-methylphenoxy]acetate typically involves multiple steps One common method includes the esterification of 3,4-dimethoxyphenylacetic acid with methanol in the presence of a catalyst such as sulfuric acidThe final step involves the coupling of the resulting intermediate with 2-methylphenoxyacetic acid under specific reaction conditions, such as the use of a base like sodium hydroxide [2][2].
Chemical Reactions Analysis
Methyl 2-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-methylphenoxy]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoyl group, using reagents like sodium azide or thiolates.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
Methyl 2-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-methylphenoxy]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfamoyl-containing compounds have shown efficacy.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 2-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-methylphenoxy]acetate involves its interaction with specific molecular targets. The sulfamoyl group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell growth in cancer cells or the inhibition of bacterial enzymes .
Comparison with Similar Compounds
Methyl 2-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-methylphenoxy]acetate can be compared with other similar compounds, such as:
Methyl 3,4-dimethoxyphenylacetate: This compound lacks the sulfamoyl group and has different chemical properties and applications.
Methyl 2-(3,4-dimethoxyphenyl)acetate: Similar in structure but without the sulfamoyl and phenoxyacetate groups, leading to different reactivity and uses.
Methyl 4-methoxyphenylacetate: Contains a methoxy group instead of a dimethoxyphenyl group, resulting in distinct chemical behavior
These comparisons highlight the unique features of this compound, particularly its sulfamoyl group, which imparts specific biological and chemical properties.
Properties
IUPAC Name |
methyl 2-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-methylphenoxy]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO7S/c1-14-11-16(6-8-17(14)28-13-20(22)27-4)29(23,24)21-10-9-15-5-7-18(25-2)19(12-15)26-3/h5-8,11-12,21H,9-10,13H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBQJVJVHRJYJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)OCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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